6-[(2-FLUOROPHENOXY)METHYL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
6-[(2-Fluorophenoxy)methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a fluorophenoxy group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-fluorophenoxy)methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-fluorophenol with a suitable triazine precursor. One common method involves the nucleophilic substitution of a chlorotriazine derivative with 2-fluorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Fluorophenoxy)methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of various substituted triazine compounds.
Scientific Research Applications
6-[(2-Fluorophenoxy)methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as flame retardancy and UV resistance.
Mechanism of Action
The mechanism of action of 6-[(2-fluorophenoxy)methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The triazine core plays a crucial role in stabilizing the compound’s interaction with its targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Disubstituted-4-(2-fluorophenoxy)quinoline derivatives: These compounds possess similar fluorophenoxy groups and are known for their kinase inhibitory activities.
2-(2-Chloro-4-fluorophenoxy)-2-methyl-N-[(1R,2S,3S,5S,7S)-5-(methylsulfonyl)-2-adamantyl]propanamide: Another compound with a fluorophenoxy group, known for its potential therapeutic applications.
Uniqueness
6-[(2-Fluorophenoxy)methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific triazine core structure combined with the fluorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-[(2-fluorophenoxy)methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5O/c1-18(2)12-16-10(15-11(14)17-12)7-19-9-6-4-3-5-8(9)13/h3-6H,7H2,1-2H3,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVGQGKSEWNUBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)COC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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